molecular formula C14H18N2O4S B6703555 N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide

N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide

Cat. No.: B6703555
M. Wt: 310.37 g/mol
InChI Key: KJSXNSOQDIGZCC-UHFFFAOYSA-N
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Description

N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group attached to an oxolane ring, an ethoxy group attached to a benzene ring, and a sulfonamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-20-12-5-4-6-13(9-12)21(17,18)16(2)14(10-15)7-8-19-11-14/h4-6,9H,3,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSXNSOQDIGZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)N(C)C2(CCOC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

    Ethoxylation of Benzene: The ethoxy group can be introduced through an ethoxylation reaction, where benzene is reacted with ethyl alcohol in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxolane moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanooxolan-3-yl)-3-methoxy-N-methylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-cyanooxolan-3-yl)-3-ethoxy-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(3-cyanooxolan-3-yl)-3-ethoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

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